Lanabecestat HCl
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Overview
Description
Lanabecestat, also known as AZD3293 and LY3314814, is a potent, highly permeable, orally active, blood-brain barrier (BBB) penetrating, BACE1 inhibitor with unique slow off-rate kinetics. AZD3293 displayed significant dose- and time-dependent reductions in plasma, cerebrospinal fluid, and brain concentrations of Aβ40, Aβ42, and sAβPPβ.
Scientific Research Applications
Alzheimer's Disease Treatment
Lanabecestat (AZD3293; LY3314814) has been studied as a potential treatment for Alzheimer's disease (AD). It is an orally active potent inhibitor of human β‐secretase 1 (BACE1), a key enzyme in the production of amyloid‐β (Aβ) peptides, which are associated with the pathology of AD. Studies have shown that lanabecestat can lead to reductions in plasma and cerebrospinal fluid (CSF) Aβ peptides in healthy subjects and AD patients, indicating its potential as a disease-modifying treatment for early AD. Ongoing trials aim to support its registration for treating mild cognitive impairment (MCI) due to AD and mild AD dementia (Sakamoto et al., 2017).
Neuroimaging Biomarkers
Lanabecestat has been investigated for its effects on neuroimaging biomarkers in early symptomatic AD. Despite the reduction in amyloid beta (Aβ) neuritic plaque burden observed with lanabecestat, this reduction did not translate into clinical benefits. The study on lanabecestat's impact on neuroimaging biomarkers and the correlation between these biomarkers and efficacy measures offers insights into the complex nature of AD treatment (Zimmer et al., 2021).
Pharmacokinetic Interactions
Lanabecestat has been studied for potential pharmacokinetic and pharmacodynamic interactions with other drugs. For instance, research on its interaction with dabigatran etexilate, a thrombin inhibitor and P‐glycoprotein (P‐gp) substrate, suggests minimal systemic P‐gp interaction and no clinically meaningful effect on dabigatran exposure. This finding is important for understanding the safety profile of lanabecestat when used in combination with other medications (Monk et al., 2019).
BACE1 Inhibition Development
The development of lanabecestat as a BACE1 inhibitor has been reviewed, highlighting its significant reduction in soluble Aβ species and soluble amyloid precursor proteins (sAPPβ) in animal models. The ongoing clinical trials aim to demonstrate its effectiveness in slowing the progression of AD and providing a disease-modifying treatment option (Sims et al., 2017).
Drug Interaction Study with BCRP
A study assessed the breast cancer resistance protein (BCRP) inhibition potential of lanabecestat on the pharmacokinetics of rosuvastatin, a BCRP activity probe. The results suggest that lanabecestat does not meaningfully impact BCRP activity, indicating that restrictions on concomitant administration with BCRP substrates like rosuvastatin may be unnecessary (Willis et al., 2020).
Bioavailability and Formulation Studies
Research on lanabecestat's bioavailability when administered as tablet formulations versus an oral solution has been conducted. This study provides critical information on the drug's pharmacokinetics and ensures its effective delivery in different formulations (Ye et al., 2018).
Properties
CAS No. |
1383986-31-9 |
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Molecular Formula |
C26H29ClN4O |
Molecular Weight |
448.995 |
IUPAC Name |
(1r,4r)-4-methoxy-5''-methyl-6'-(5-(prop-1-yn-1-yl)pyridin-3-yl)-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine hydrochloride |
InChI |
InChI=1S/C26H28N4O.ClH/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26;/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30);1H/t22-,25-,26?; |
InChI Key |
DMIXDSROGYHPOP-YIPUKPSESA-N |
SMILES |
NC(C(C)=N1)=NC21C3=C(C=CC(C4=CC(C#CC)=CN=C4)=C3)C[C@]52CC[C@H](OC)CC5.[H]Cl |
Synonyms |
AZD-3293 HCl; AZD 3293; AZD3293; LY 3314814; LY-3314814; LY3314814; Lanabecestat HCl; Lanabecestat hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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